REACTION_CXSMILES
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C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH:18]([O:21][Si](C)(C)C)C#N.[Br:26][C:27]1[S:31][C:30]([CH:32]=[O:33])=[CH:29][CH:28]=1>O1CCCC1>[Br:26][C:27]1[S:31][C:30]([CH:32]([OH:33])[C:18]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[Cl:11])=[O:21])=[CH:29][CH:28]=1 |f:0.1|
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Name
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|
Quantity
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8.05 mL
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Type
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reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
|
|
Quantity
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1.69 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1)C(C#N)O[Si](C)(C)C
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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BrC1=CC=C(S1)C=O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
|
After stirring for another 30 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction was stirred overnight from −78° C.
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
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to reach room temperature
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Type
|
CUSTOM
|
Details
|
was quenched
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Type
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ADDITION
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Details
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by adding 3N HCl (20 mL)
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
|
Details
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the mixture was partitioned between ethyl ether and water
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Type
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STIRRING
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Details
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The organic layer was stirred with 1M NaOH (30 mL) for 2 hrs
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Duration
|
2 h
|
Type
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CUSTOM
|
Details
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and the layers were separated
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Type
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WASH
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Details
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The organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel (Hexane/EtOAc, 8/2)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(S1)C(C(=O)C1=C(C=CC=C1)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 mg | |
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |